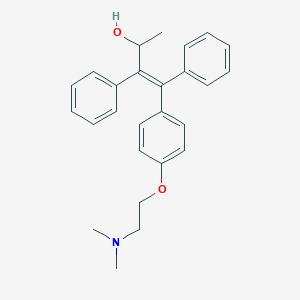

alpha-Hydroxytamoxifen

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHFBQJMFWCHGH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315817 | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97151-02-5 | |

| Record name | α-Hydroxytamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Potent Antiestrogen: A Technical History of 4-Hydroxytamoxifen

A pivotal chapter in the annals of breast cancer therapy, the discovery of 4-hydroxytamoxifen stands as a testament to the intricate interplay of drug metabolism and targeted therapy. This technical guide delineates the scientific journey of 4-hydroxytamoxifen, from its initial identification as a key metabolite of tamoxifen to its characterization as a high-affinity ligand for the estrogen receptor. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the core biological pathways.

Discovery and Historical Context

The story of 4-hydroxytamoxifen is inextricably linked to the development of tamoxifen, a selective estrogen receptor modulator (SERM) that has revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Initially synthesized in 1966 by scientists at Imperial Chemical Industries (now AstraZeneca) as a potential contraceptive, tamoxifen's therapeutic direction was reimagined through the groundbreaking work of Professor V. Craig Jordan.[2][3]

In 1977, Jordan's research led to the seminal discovery of 4-hydroxytamoxifen as a major and highly potent metabolite of tamoxifen.[1][4] This was a critical breakthrough, revealing that tamoxifen itself is a prodrug, with its therapeutic efficacy largely stemming from its metabolic conversion into more active forms, most notably 4-hydroxytamoxifen and endoxifen.[1][5][6] Jordan's work in the 1970s, utilizing rat models, was instrumental in demonstrating the long-term preventive capabilities of tamoxifen, a finding that would later be corroborated by large-scale clinical trials.[1]

Subsequent research elucidated that 4-hydroxytamoxifen exists as geometric isomers, (Z)-4-hydroxytamoxifen (trans) and (E)-4-hydroxytamoxifen (cis), with the (Z)-isomer exhibiting significantly higher antiestrogenic potency.[1][7] This stereoselectivity highlighted the precise structural requirements for effective estrogen receptor antagonism.

Quantitative Pharmacological Data

The enhanced potency of 4-hydroxytamoxifen compared to its parent compound is primarily attributed to its significantly higher binding affinity for the estrogen receptor (ER). The following tables summarize key quantitative data from various studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Parameter | Value | Cell/System | Reference |

| 4-Hydroxytamoxifen | Estrogen Receptor (ER) | Relative Affinity vs. Tamoxifen | 25-50 times higher | Human Breast Carcinoma | [8] |

| 4-Hydroxytamoxifen | Estrogen Receptor (ER) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [8][9] |

| (E)-4-Hydroxytamoxifen | Estrogen Receptor (ER) | Kd | 0.16 nM | Calf Uterine ER | [9] |

| Estradiol | Estrogen Receptor (ER) | Kd | 0.24 nM | Calf Uterine ER | [9] |

| Tamoxifen | ERα | Relative Affinity vs. Estradiol | 7% | Not Specified | [10] |

| Afimoxifene (4-OHT) | ERα | Relative Affinity vs. Estradiol | 178% | Not Specified | [10] |

| Tamoxifen | ERβ | Relative Affinity vs. Estradiol | 6% | Not Specified | [10] |

| Afimoxifene (4-OHT) | ERβ | Relative Affinity vs. Estradiol | 338% | Not Specified | [10] |

| 4-Hydroxytamoxifen | ERRγ | Kd | 35 nM | N/A | [11][12] |

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Afimoxifene is also known as 4-hydroxytamoxifen (4-OHT).[13]

Table 2: In Vitro Potency

| Compound | Assay | IC50 Value | Cell Line | Reference |

| (Z)-4-Hydroxytamoxifen | Proliferation Inhibition | ~100x more potent than (E)-isomer | T47D Breast Cancer Cells | [7] |

| Afimoxifene (4-OHT) | ERα Inhibition | 0.98 nM | Not Specified | [9] |

| Estradiol | ERα Inhibition | 0.68 nM | Not Specified | [9] |

IC50 (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.

Metabolic Activation of Tamoxifen

Tamoxifen undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system, to form several metabolites.[5] The two main pathways are 4-hydroxylation and N-demethylation.[5]

The 4-hydroxylation pathway, which produces 4-hydroxytamoxifen, accounts for approximately 7% of tamoxifen metabolism and is catalyzed by multiple CYP enzymes, including CYP2D6, CYP2B6, CYP2C9, CY2C19, and CYP3A4.[5][6] Although a minor pathway, it is critical due to the high potency of 4-hydroxytamoxifen, which is 30 to 100 times more potent as an antiestrogen than tamoxifen itself.[5]

The major metabolic pathway, N-demethylation to N-desmethyltamoxifen, is catalyzed primarily by CYP3A4 and CYP3A5 and accounts for about 92% of tamoxifen metabolism.[5][10] N-desmethyltamoxifen is then further metabolized by CYP2D6 to form endoxifen (4-hydroxy-N-desmethyltamoxifen), another highly potent antiestrogen.[5][6] Endoxifen and 4-hydroxytamoxifen exhibit similar potencies; however, plasma concentrations of endoxifen are typically over ten-fold higher than those of 4-hydroxytamoxifen in patients receiving tamoxifen therapy.[5]

Caption: Metabolic activation pathways of tamoxifen.

Experimental Protocols

Synthesis of (Z)-4-Hydroxytamoxifen via McMurry Reaction

A key method for the synthesis of 4-hydroxytamoxifen and its analogues is the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules to form an alkene.[14][15]

Methodology:

-

Starting Materials: 4,4′-dihydroxybenzophenone is coupled with an appropriate carbonyl compound (e.g., propiophenone for the synthesis of the tamoxifen core structure).[15]

-

Reaction Conditions: The coupling is performed in the presence of a reducing agent, typically a mixture of zinc dust and titanium tetrachloride (TiCl4).[15]

-

Isomer Separation: The McMurry reaction often produces a mixture of (E) and (Z) isomers. Separation can be achieved through derivatization, for example, by creating perfluorotolyl derivatives, which allows for chromatographic separation of the isomers.[14]

-

Deprotection: A final debenzylation or other deprotection step yields the desired (Z)-4-hydroxytamoxifen. This step is designed to be mild to be compatible with various functional groups.[14]

Caption: Workflow for the synthesis of (Z)-4-hydroxytamoxifen.

Radioligand Binding Assay for Estrogen Receptor Affinity

This assay is a standard method to determine the binding affinity of a ligand (e.g., 4-hydroxytamoxifen) to its receptor by competing with a radiolabeled ligand.[9]

Methodology:

-

Preparation: Isolate estrogen receptors from a suitable source, such as calf uterine tissue or human breast carcinoma cells.[8][9]

-

Incubation: Incubate a constant concentration of a radiolabeled ligand (e.g., [3H]-estradiol) with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (4-hydroxytamoxifen).

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration or precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. This allows for the calculation of the IC50 value, which can then be used to determine the dissociation constant (Kd) or inhibition constant (Ki) for the competitor ligand.[9]

Mechanism of Action and Signaling Pathway

4-hydroxytamoxifen exerts its antiestrogenic effect by competitively binding to the estrogen receptor, primarily ERα and ERβ.[10] This binding prevents the endogenous ligand, estradiol, from activating the receptor.

Upon binding estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation.

In contrast, when 4-hydroxytamoxifen binds to the ER, it induces a different conformational change. This altered conformation prevents the recruitment of coactivators and instead promotes the binding of corepressors. This ER-corepressor complex binds to EREs and actively represses gene transcription, leading to cell cycle arrest and inhibition of tumor growth.

Caption: Differential effects of Estradiol vs. 4-Hydroxytamoxifen on ER signaling.

Clinical Significance and Future Directions

The discovery of 4-hydroxytamoxifen fundamentally advanced the understanding of tamoxifen's pharmacology and solidified the concept of bioactivation in cancer therapy. Its high affinity for the estrogen receptor makes it a powerful tool for studying ER-mediated processes.

Current research and clinical trials are exploring the topical administration of 4-hydroxytamoxifen (as a gel, afimoxifene) for conditions like ductal carcinoma in situ (DCIS).[16][17][18][19] The rationale is to deliver the active drug directly to the breast tissue, thereby achieving a therapeutic effect while minimizing systemic exposure and the associated side effects of oral tamoxifen.[19] While a recent phase II trial did not confirm noninferiority to oral tamoxifen in its antiproliferative effect, the development of new transdermal delivery methods remains an active area of investigation.[19]

The journey of 4-hydroxytamoxifen from a laboratory curiosity to a key molecule in endocrine therapy underscores the importance of understanding drug metabolism in optimizing treatment strategies for hormone-sensitive cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. secretariat.leeds.ac.uk [secretariat.leeds.ac.uk]

- 5. ClinPGx [clinpgx.org]

- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Tamoxifen - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Afimoxifene - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. mayo.edu [mayo.edu]

- 18. Testing an Active Form of Tamoxifen (4-hydroxytamoxifen) Delivered Through Breast Skin to Control Ductal Carcinoma in Situ (DCIS) of the Breast | Clinical Research Trial Listing [centerwatch.com]

- 19. Presurgical Oral Tamoxifen vs Transdermal 4-Hydroxytamoxifen in Women With Ductal Carcinoma In Situ: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis of alpha-Hydroxytamoxifen: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the chemical synthesis of alpha-hydroxytamoxifen, a critical metabolite of the widely used breast cancer drug, Tamoxifen. For researchers, scientists, and professionals in drug development, this document details synthetic methodologies, presents quantitative data in a structured format, and provides visual diagrams of key pathways and workflows.

Introduction to this compound

Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as a prodrug, undergoing metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[1][2] One of the key metabolic pathways involves the α-hydroxylation of the ethyl side chain to form this compound.[3] This metabolite is of significant interest because its subsequent O-esterification, primarily through sulfation, converts it into a reactive electrophile capable of forming DNA adducts.[4][5] This genotoxic mechanism is believed to contribute to the increased risk of endometrial cancer associated with long-term Tamoxifen therapy.[5] Understanding the synthesis of this compound is crucial for toxicological studies and the development of safer SERMs.

Synthetic Strategies for this compound

The primary and most direct synthetic route to this compound and its analogues is based on the addition of an acetaldehyde equivalent to a vinyllithium precursor. This approach allows for the specific introduction of the α-hydroxyethyl group onto the core triphenylethylene scaffold.

An alternative powerful method for constructing the triphenylethylene core of Tamoxifen and its derivatives is the McMurry reaction.[6][7][8] This low-valent titanium-mediated reductive coupling of two ketone moieties is highly effective for creating sterically hindered tetrasubstituted alkenes.[8][9][10] While primarily used for Tamoxifen and 4-hydroxytamoxifen, this strategy can be adapted to synthesize precursors for this compound.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of an this compound analogue, alpha-hydroxy-N,N-didesmethyltamoxifen, based on the vinyllithium strategy.[4]

3.1 Synthesis of (E,Z)-1-Bromo-1,2-diphenyl-2-[4-(2-(4-methoxytritylamino)ethoxy)phenyl]ethene (Protected Precursor)

-

Dissolution: Dissolve the starting bromoalkene, (E,Z)-1-bromo-1,2-diphenyl-2-[4-(2-aminoethoxy)phenyl]ethene, in dry dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To the solution, add triethylamine followed by p-methoxytrityl chloride.

-

Reaction: Stir the mixture overnight at room temperature to allow for the protection of the primary amine.

-

Work-up and Purification: Upon completion, the reaction is worked up using standard extraction procedures and the product is purified by chromatography to yield the protected bromoalkene precursor.

3.2 Synthesis of alpha-Hydroxy-N,N-didesmethyltamoxifen

-

Lithiation: Dissolve the protected bromoalkene precursor in a suitable dry etheral solvent (e.g., tetrahydrofuran, THF) and cool to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon).

-

Formation of Vinyllithium: Add a solution of n-butyllithium (n-BuLi) dropwise to the cooled solution. The lithium-halogen exchange results in the formation of the corresponding vinyllithium intermediate.

-

Reaction with Acetaldehyde: Add freshly distilled acetaldehyde to the vinyllithium solution and stir the reaction mixture at low temperature.

-

Quenching and Deprotection: Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution). The protecting group is then removed under acidic conditions to yield the final product.

-

Purification: The crude product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate alpha-hydroxy-N,N-didesmethyltamoxifen.

Quantitative Data

The efficiency of metabolic and synthetic reactions can be quantified. The following tables summarize key data related to the formation and synthesis of this compound.

Table 1: In Vitro Metabolic Formation of this compound

| Species | Enzyme System | Substrate | Rate of Formation (pmol/min/mg protein) | Predominant CYP Enzyme (Human) | Reference |

|---|---|---|---|---|---|

| Human | Liver Microsomes (Pool of 6) | Tamoxifen (25 µM) | 1.15 ± 0.03 | CYP3A | [3] |

| Rat (Sprague-Dawley) | Liver Microsomes | Tamoxifen (25 µM) | 2.70 ± 0.35 | Not Specified | [3] |

| Mouse (CD1) | Liver Microsomes | Tamoxifen (25 µM) | 0.30 ± 0.05 | Not Specified |[3] |

Table 2: Synthesis Yields for Tamoxifen Analogues via McMurry Coupling

| Starting Ketone 1 | Starting Ketone 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4,4′-dihydroxybenzophenone | Various acyclic/cyclic ketones | 4-Hydroxytamoxifen analogues | Low to mediocre | [11] |

| 4,4'-dihydroxybenzophenone | Ferrocene-ketone derivative | Ferrocene-containing Tamoxifen analogue | 65% |[11] |

Mandatory Visualizations

The following diagrams illustrate the metabolic activation pathway of Tamoxifen and the general workflow for the chemical synthesis of its alpha-hydroxy metabolite.

References

- 1. Tamoxifen - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a genotoxic metabolite of tamoxifen in the rat: identification and quantification in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen in the metabolic activation of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]

- 10. Crossed coupling of functionalised ketones by low valent titanium (the McMurry reaction): a new stereoselective synthesis of tamoxifen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

α-Hydroxytamoxifen: A Technical Guide to a Key Tamoxifen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, tamoxifen undergoes extensive metabolism to form several active and inactive metabolites that contribute to its overall clinical efficacy and toxicity profile. Among these, alpha-hydroxytamoxifen has emerged as a metabolite of significant interest, not for its anti-estrogenic potency, but for its role in the genotoxic effects observed in preclinical studies. This technical guide provides a comprehensive overview of this compound, detailing its metabolism, mechanism of action, and the experimental methodologies used for its characterization.

Metabolism and Formation of α-Hydroxytamoxifen

Tamoxifen is metabolized primarily in the liver by a series of cytochrome P450 (CYP) enzymes. The formation of this compound occurs via the hydroxylation of the ethyl group of tamoxifen. While N-demethylation and 4-hydroxylation, leading to the formation of N-desmethyltamoxifen, 4-hydroxytamoxifen, and the highly potent endoxifen, are the major metabolic pathways, alpha-hydroxylation represents a minor but critical route.[1] The primary enzyme responsible for the alpha-hydroxylation of tamoxifen in humans is believed to be CYP3A4.[2]

Once formed, this compound can undergo further metabolic activation, primarily through sulfation by sulfotransferase enzymes (SULTs).[3] This results in the formation of a reactive carbocation that can covalently bind to DNA, forming DNA adducts.[3] This genotoxic potential is a key area of research in understanding the long-term side effects of tamoxifen therapy.

Quantitative Data on Tamoxifen and its Metabolites

The following tables summarize key quantitative data for tamoxifen and its major metabolites, providing a basis for comparison.

Table 1: Comparative Estrogen Receptor Binding Affinity and Potency

| Compound | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) | IC₅₀ (Estrogen Response Element Reporter Assay) | Notes |

| Tamoxifen | ~7%[4] | Micromolar range[4] | Parent prodrug with low affinity for the estrogen receptor. |

| 4-Hydroxytamoxifen (Afimoxifene) | ~178%[4] | 7 nM[5] | A highly potent active metabolite with significantly greater ER affinity than tamoxifen.[4][6] |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | ~100x higher than Tamoxifen[4] | 3 nM[5] | Considered the most clinically relevant active metabolite due to its high potency and plasma concentrations.[5] |

| α-Hydroxytamoxifen | Not widely reported | Not widely reported | Primary significance is related to its genotoxic potential rather than direct ER antagonism. |

Table 2: Typical Steady-State Plasma Concentrations in Patients on Tamoxifen Therapy

| Metabolite | Typical Plasma Concentration Range |

| Tamoxifen | 100 - 500 ng/mL |

| N-desmethyltamoxifen | 200 - 800 ng/mL |

| 4-Hydroxytamoxifen | 1 - 10 ng/mL |

| Endoxifen | 5 - 50 ng/mL |

| α-Hydroxytamoxifen | Very low to undetectable |

Signaling Pathways

Tamoxifen Metabolism and Bioactivation

The metabolic conversion of tamoxifen is a complex process involving multiple enzymatic steps. The following diagram illustrates the major pathways, including the formation of this compound and its subsequent activation to a DNA-reactive species.

Estrogen Receptor Signaling and Antagonism by Tamoxifen Metabolites

The anti-cancer effects of tamoxifen's active metabolites are primarily mediated through their competitive antagonism of the estrogen receptor. The following diagram outlines the canonical ER signaling pathway and its inhibition by active tamoxifen metabolites.

Experimental Protocols

Quantification of α-Hydroxytamoxifen by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tamoxifen and its metabolites in biological matrices.

Objective: To determine the concentration of this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

-

The concentration of this compound in the unknown samples is determined from this calibration curve.

-

Detection of α-Hydroxytamoxifen-DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for the detection of DNA adducts.

Objective: To detect and quantify DNA adducts formed by this compound in liver tissue.

Methodology:

-

DNA Isolation:

-

Isolate high-purity DNA from tissue samples using standard phenol-chloroform extraction or commercial kits.

-

-

DNA Digestion:

-

Digest the DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Optional but Recommended):

-

Enrich the adducted nucleotides from the bulk of normal nucleotides using nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides to nucleosides, leaving the more resistant adducted nucleotides.

-

-

³²P-Labeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. A multi-directional chromatography system is often employed for optimal resolution.

-

-

Detection and Quantification:

-

Visualize the adduct spots by autoradiography or phosphorimaging.

-

Quantify the level of adducts by scintillation counting or by measuring the radioactivity in the excised adduct spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in adducts to the total counts per minute in nucleotides.

-

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a compound for the estrogen receptor.

Objective: To determine the IC₅₀ of a test compound (e.g., tamoxifen metabolites) for the estrogen receptor.

Methodology:

-

Receptor Preparation:

-

Prepare a source of estrogen receptors, typically from the cytosol of rat uteri or from ER-expressing cell lines (e.g., MCF-7).

-

-

Competitive Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen to saturate specific binding sites).

-

-

Separation of Bound and Free Ligand:

-

After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

-

-

Quantification:

-

Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Conclusion

This compound is a metabolite of tamoxifen that, while not a potent anti-estrogen itself, plays a crucial role in the genotoxic profile of the parent drug. Its formation via CYP3A4 and subsequent activation to a DNA-reactive species is a key consideration in the long-term safety of tamoxifen therapy. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound and the assessment of its DNA-damaging potential. A thorough understanding of the metabolism and mechanisms of action of all tamoxifen metabolites, including this compound, is essential for the continued optimization of endocrine therapies for breast cancer.

References

- 1. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Tamoxifen - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of alpha-Hydroxytamoxifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, its therapeutic efficacy is contingent upon its biotransformation into active metabolites. While the metabolic pathways leading to the potent antiestrogenic metabolites, 4-hydroxytamoxifen and endoxifen, have been extensively studied, another metabolite, alpha-hydroxytamoxifen, plays a significant, albeit different, role. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, focusing on its formation, subsequent biotransformation, and biological consequences.

Core Metabolism of this compound

The metabolic journey of this compound begins with the parent compound, tamoxifen. The formation and subsequent metabolism of this compound involve both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Formation of this compound

This compound is formed from tamoxifen through an oxidation reaction, specifically the hydroxylation of the ethyl side chain. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

Key Enzyme: In humans, the formation of this compound is predominantly mediated by CYP3A4 .[1] While other CYP isoforms are involved in the overall metabolism of tamoxifen, CYP3A4 is the principal enzyme responsible for this specific hydroxylation.

Phase II Metabolism: Conjugation of this compound

Once formed, this compound can undergo Phase II conjugation reactions, which typically involve the addition of a polar molecule to increase water solubility and facilitate excretion. The two main conjugation pathways for this compound are glucuronidation and sulfation.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronidation of this compound is generally considered a detoxification pathway, leading to the formation of a more readily excretable and less reactive compound.[1] This helps to mitigate the potential toxicity of this compound.

-

Sulfation: This reaction is mediated by sulfotransferases (SULTs). In contrast to glucuronidation, the sulfation of this compound is considered a bioactivation pathway, particularly in preclinical models such as rats.[2] The resulting sulfate conjugate is an unstable electrophile that can covalently bind to macromolecules like DNA, leading to the formation of DNA adducts and potential genotoxicity.[3]

Quantitative Data on this compound Metabolism

The following tables summarize available quantitative data regarding the formation and metabolism of this compound. It is important to note that specific kinetic parameters for this compound are not as extensively documented as for other tamoxifen metabolites. Where direct data is unavailable, information on the closely related metabolite, 4-hydroxytamoxifen, is provided as a reference.

Table 1: In Vitro Formation Rates of this compound from Tamoxifen

| Species | Tissue Preparation | Formation Rate (pmol/min/mg protein) | Predominant Enzyme (in humans) | Reference |

| Human | Liver Microsomes | 1.15 ± 0.03 | CYP3A4 | [1] |

| Rat | Liver Microsomes | 2.70 ± 0.35 | - | [1] |

| Mouse | Liver Microsomes | 0.30 ± 0.05 | - | [1] |

Table 2: Kinetic Parameters for Phase II Metabolism of Hydroxylated Tamoxifen Metabolites

(Note: Direct kinetic data for this compound is limited. The following data for 4-hydroxytamoxifen provides an indication of the enzymatic efficiencies of the involved UGT and SULT enzymes.)

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| UGT Isoforms | ||||

| UGT2B7 | trans-4-OH-TAM | 3.7 | High | [4] |

| UGT1A8 | trans-4-OH-TAM | - | High | [4] |

| UGT1A10 | trans-4-OH-TAM | - | High | [4] |

| UGT1A4 | trans-4-OH-TAM | 2.2 | Moderate | [5] |

| SULT Isoforms | ||||

| SULT1A1 | 4-OH-TAM | - | Major SULT involved | [6] |

| SULT1C4 | 4-OH-TAM | - | Major SULT involved | [6] |

| Rat STa | alpha-OH-TAM | - | Substrate for this enzyme | [2] |

Experimental Protocols

In Vitro Metabolism of this compound

This protocol outlines a general procedure for studying the metabolism of this compound in vitro using liver microsomes.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Liver microsomes (human or other species of interest)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Magnesium chloride (MgCl2) (e.g., 3 mM)

-

This compound (substrate, dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range)

-

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the cofactor, NADPH (for CYP-mediated metabolism), PAPS (for sulfation), or UDPGA (for glucuronidation). The final concentration of cofactors should be optimized for the specific enzyme system being studied.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

-

LC-MS/MS Quantification of this compound and its Metabolites

This protocol provides a general framework for the quantitative analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

To a plasma or microsomal incubation sample, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the proteins.

-

Alternatively, a liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the mass spectrometer parameters (e.g., ion source temperature, voltages) for the analytes of interest.

-

Perform detection using Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and its expected metabolites.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Signaling Pathways and Biological Implications

The primary signaling pathway associated with this compound is related to its genotoxic potential, particularly following its bioactivation by sulfation.

Genotoxicity Pathway

This pathway highlights the conversion of tamoxifen to this compound by CYP3A4. Subsequent sulfation by SULTs generates a reactive electrophilic intermediate, alpha-sulfooxytamoxifen. This intermediate can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. This genotoxic pathway has been primarily observed in rats and its relevance in humans is still a subject of research and debate.

Detoxification Pathway

This diagram illustrates the detoxification route for this compound. The conjugation with glucuronic acid, catalyzed by UGTs, increases the water solubility of the molecule, making it less reactive and facilitating its elimination from the body.

Experimental Workflow

This workflow diagram provides a high-level overview of the experimental process for investigating the metabolism of this compound, from the in vitro assay to data analysis and interpretation.

Conclusion

The metabolic pathway of this compound is a critical aspect of the overall biotransformation of tamoxifen. While it is a minor metabolite compared to N-desmethyltamoxifen, its potential for bioactivation to a genotoxic species, particularly demonstrated in preclinical models, warrants careful consideration in drug development and toxicological studies. The balance between its detoxification via glucuronidation and bioactivation through sulfation is a key determinant of its ultimate biological effect. Further research to fully elucidate the kinetic parameters of the enzymes involved in human this compound metabolism and to clarify its clinical relevance is ongoing. This guide provides a foundational understanding for researchers in this important area of study.

References

- 1. This compound, a genotoxic metabolite of tamoxifen in the rat: identification and quantification in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxytamoxifen sulfation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfation of this compound catalyzed by human hydroxysteroid sulfotransferase results in tamoxifen-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTs): A systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Hydroxytamoxifen's Binding Affinity to Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer. Its clinical efficacy is largely attributed to its active metabolite, alpha-hydroxytamoxifen, also known as 4-hydroxytamoxifen (4-OHT). This technical guide provides an in-depth analysis of the binding affinity of this compound to estrogen receptors, ERα and ERβ, which is fundamental to its mechanism of action. Understanding these interactions at a molecular level is crucial for the development of novel endocrine therapies and for overcoming mechanisms of resistance. This document details quantitative binding data, experimental methodologies, and the resultant signaling pathways.

Quantitative Analysis of Binding Affinity

The therapeutic effect of this compound is intrinsically linked to its high-affinity binding to estrogen receptors. Numerous studies have quantified this interaction, consistently demonstrating a binding affinity that is comparable to or even greater than that of the endogenous ligand, 17β-estradiol.[1][2] The affinity of 4-OHT for the estrogen receptor is significantly higher than that of the parent drug, tamoxifen, by a factor of 25 to 50.[3]

The following tables summarize key binding parameters for this compound, including relative binding affinity (RBA), half-maximal inhibitory concentration (IC50), and dissociation constants (Kd).

Table 1: Relative Binding Affinity (RBA) of this compound and Related Compounds

| Compound | Receptor | RBA (%) vs. Estradiol (E2=100%) | Reference System | Source(s) |

| This compound (4-OHT) | Estrogen Receptor | ~100 - 195 | Rat Uterus / Human Breast Carcinoma | [3][4][5][6][7][8] |

| Tamoxifen | Estrogen Receptor | ~2.8 - 7 | Rat Uterus | [7][9] |

| N-desmethyltamoxifen | Estrogen Receptor | ~2.4 | Not Specified | [7] |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | ERα | 181 | Not Specified | [7] |

Table 2: IC50 Values of this compound in Estrogen Receptor Binding and Functional Assays

| Assay Type | Receptor/Cell Line | IC50 Value (nM) | Source(s) |

| [3H]oestradiol binding to estrogen receptor | Estrogen Receptor | 3.3 | [10] |

| Inhibition of estradiol induced ER transcriptional activation | MCF-7-2a cells | 7 | [11] |

| Antiproliferative activity | MCF-7 cells | 0.5 - 8.5 | [11] |

| Antagonist activity at ERα/β | Human Ishikawa cells | 10 | [11] |

| Displacement of fluorescein labeled estradiol from ERβ | Recombinant human ERβ | 20 | [11] |

| Antagonist activity at ERα | Human MCF-7 cells | 3 | [11] |

| Displacement of [3H]-estradiol from ERα LBD | Recombinant human ERα | 4 | [11] |

Table 3: Dissociation and Inhibition Constants (Kd and Ki) of this compound

| Parameter | Receptor | Value (nM) | Reference System | Source(s) |

| Kd | Estrogen-Related Receptor γ (ERRγ) | 35 | In vitro | [1][2][12][13] |

| Ki | Estrogen-Related Receptor γ (ERRγ) | 75 | In vitro | [2][12] |

| Kd | MCF-7 cell extracts | 0.15 | In vitro | [14] |

Experimental Protocols

The determination of binding affinities for this compound to estrogen receptors predominantly relies on competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a fixed concentration of a radiolabeled ligand (typically [3H]-17β-estradiol) for binding to the estrogen receptor.[1][15][16][17][18]

Methodology:

-

Receptor Preparation: Estrogen receptors are typically obtained from rat uterine cytosol or from human breast cancer cell lines (e.g., MCF-7).[1][15] The tissue or cells are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the soluble receptors.[15][19]

-

Incubation: A constant concentration of [3H]-17β-estradiol and varying concentrations of unlabeled this compound are incubated with the receptor preparation to reach equilibrium.[15][17]

-

Separation of Bound and Free Ligand: At the end of the incubation period, receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.[20] Alternatively, filtration methods can be used where the mixture is passed through a filter that traps the receptor-ligand complex.[17][19]

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound). The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is then determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. Scatchard plot analysis can also be used to determine the binding affinity and the number of binding sites, although direct fitting of binding data to a model is now more common.[15][20][21][22]

Below is a graphical representation of a typical competitive binding assay workflow.

Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events that ultimately modulate gene expression. This can occur through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical mechanism of action for this compound involves its direct interaction with nuclear estrogen receptors.

-

Binding and Conformational Change: this compound, being lipophilic, passively diffuses into the cell and binds to the ligand-binding domain (LBD) of the ER. This binding induces a conformational change in the receptor.[1]

-

Dimerization and Nuclear Translocation: The ligand-receptor complex dimerizes and translocates to the nucleus if it is not already there.

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Co-regulator Recruitment and Transcriptional Regulation: The conformation induced by this compound binding facilitates the recruitment of co-repressor proteins, which in turn leads to the inhibition of gene transcription. This antagonistic effect on estrogen-responsive genes is central to its anti-proliferative effects in breast cancer.[1]

The following diagram illustrates the genomic signaling pathway.

Non-Genomic Signaling Pathways

In addition to the classical nuclear-initiated signaling, this compound can also elicit rapid, non-genomic effects. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm.[23]

-

Membrane ER Binding: this compound can bind to membrane-associated estrogen receptors (mERs), including a G-protein coupled estrogen receptor (GPER).[23]

-

Activation of Kinase Cascades: This binding can rapidly activate various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[23] The specific downstream effects of these non-genomic actions can be cell-type specific and may contribute to the diverse pharmacological profile of this compound.[23]

The diagram below outlines a generalized non-genomic signaling pathway.

Conclusion

This compound exhibits a high binding affinity for both estrogen receptor alpha and beta, a property that is fundamental to its potent antiestrogenic activity in breast cancer. The quantitative data derived from competitive binding assays provide a clear understanding of its potency relative to the endogenous ligand estradiol and its parent compound, tamoxifen. The subsequent engagement of both genomic and non-genomic signaling pathways underscores the complexity of its mechanism of action. A thorough comprehension of these molecular interactions is paramount for the optimization of current endocrine therapies and the strategic development of next-generation selective estrogen receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Tamoxifen - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Simplified Scatchard-plot assay for estrogen receptor in human breast tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The analysis of data from breast cancer estrogen and progesterone receptor assays: Scatchard plots are inferior to direct fitting by computer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biphasic Scatchard plots of oestrogen receptors are associated with low pS2 levels in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Genotoxicity of alpha-Hydroxytamoxifen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. However, its use has been associated with an increased risk of endometrial cancer and it is a potent hepatocarcinogen in rats.[1][2][3] This duality in its biological activity has spurred extensive research into its mechanisms of toxicity. A key area of investigation is the genotoxicity of its metabolites, particularly alpha-hydroxytamoxifen. This technical guide provides a comprehensive overview of the current understanding of the genotoxicity of this compound, with a focus on its metabolic activation, DNA adduct formation, and performance in standard genotoxicity assays.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of tamoxifen is not attributed to the parent compound itself, but rather to its metabolic activation products.[4] A critical metabolite in this pathway is this compound.[2] Subsequent metabolic activation of this compound, primarily through sulfation by sulfotransferase enzymes (SULTs), leads to the formation of a reactive carbocation.[2][5] This electrophilic intermediate can then covalently bind to DNA, forming DNA adducts, which are considered to be the primary initiating event in its genotoxic and carcinogenic effects.[2][4][5] The predominant adducts formed are at the N2-position of guanine.[5]

There are significant species-specific differences in the metabolic activation of this compound. Rat liver sulfotransferases exhibit a much higher capacity to activate this compound compared to their human counterparts.[6] This difference is thought to be a major contributor to the observed hepatocarcinogenicity of tamoxifen in rats, a phenomenon not typically seen in humans.[6]

Signaling Pathway for Metabolic Activation and DNA Adduct Formation of this compound

Metabolic activation of Tamoxifen to this compound and subsequent DNA adduct formation.

Quantitative Data on DNA Adduct Formation

The formation of DNA adducts by this compound has been quantified in various experimental systems. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: In Vivo DNA Adduct Formation in Rats

| Compound | Dose | Tissue | Adduct Level (adducts/108 nucleotides) | Reference |

| Tamoxifen | 45 mg/kg | Liver | 58 | [2] |

| This compound | 47 mg/kg | Liver | 647 | [2] |

| Tamoxifen | 54 µmol/kg (daily for 7 days) | Liver | Two major adducts detected | [7][8] |

| 4-Hydroxytamoxifen | 54 µmol/kg (daily for 7 days) | Liver | No significant adduct formation | [7][8] |

Table 2: In Vitro DNA Adduct Formation

| Cell Type | Compound | Concentration | Adduct Level (adducts/108 nucleotides) | Reference |

| Rat Hepatocytes | Tamoxifen | 10 µM | 89.8 | [6] |

| Rat Hepatocytes | This compound | 1 µM | 25-fold higher than 1 µM Tamoxifen | [6] |

| Rat Hepatocytes | This compound | 10 µM | 49-fold higher than 10 µM Tamoxifen | [6] |

| Human Endometrial Explants | This compound | 100 µM | 69 ± 56 | [9] |

| Human Endometrial Explants | This compound | 25 µM | 33 (in one of three samples) | [10] |

Experimental Protocols for Genotoxicity Assessment

A battery of standardized tests is employed to evaluate the genotoxic potential of chemical compounds. Below are outlines of the methodologies for key assays relevant to the assessment of this compound's genotoxicity.

32P-Postlabelling Assay for DNA Adducts

This highly sensitive method is widely used for the detection and quantification of DNA adducts.

-

DNA Isolation: DNA is extracted from tissues or cells exposed to the test compound.

-

DNA Digestion: The isolated DNA is enzymatically hydrolyzed to 3'-mononucleotides.

-

Adduct Enrichment: Adducts can be enriched using techniques like nuclease P1 digestion, which removes normal nucleotides.

-

32P-Labelling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.[1]

-

Chromatographic Separation: The 32P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12]

-

Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[1] The detection limit can be as low as 7 adducts per 109 nucleotides.[1]

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14]

-

Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cells (e.g., human lymphocytes) are cultured.[13][15]

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 fraction), for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous treatment for 24 hours).[13][16]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[14][16]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]

-

Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to negative and positive controls.[13]

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are a result of the test substance causing a reversion to a prototrophic state.[17][18][19]

-

Tester Strains: Several bacterial strains with different known mutations in the histidine or tryptophan operon are used.

-

Exposure: The tester strains are exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 fraction), on a minimal agar plate.[19][20]

-

Incubation: The plates are incubated for 48-72 hours at 37°C.[19]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.[21]

Comet Assay (Single Cell Gel Electrophoresis - OECD 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22][23]

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[24]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. DNA with strand breaks will migrate from the nucleus, forming a "comet tail".[22][24]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.[24]

-

Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of the extent of DNA damage. Parameters such as % tail DNA, tail length, and tail moment are calculated.[24]

Experimental Workflow for In Vitro Genotoxicity Assessment

A typical workflow for assessing the in vitro genotoxicity of a test compound.

Conclusion

The genotoxicity of this compound is a complex issue with significant species-specific variations. The primary mechanism of its genotoxicity is through metabolic activation to a reactive carbocation that forms DNA adducts. While this process is well-established in rat liver, the extent to which it occurs and contributes to carcinogenicity in humans is still an area of active research and debate. The quantitative data on DNA adduct formation, coupled with results from a battery of genotoxicity assays, are crucial for a comprehensive risk assessment. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation into the genotoxic potential of this compound and other tamoxifen metabolites, which is essential for ensuring the safe and effective use of this important therapeutic agent.

References

- 1. 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organ specificity of DNA adduct formation by tamoxifen and this compound in the rat: implications for understanding the mechanism(s) of tamoxifen carcinogenicity and for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micronucleus test - Wikipedia [en.wikipedia.org]

- 4. Identification of tamoxifen-DNA adducts induced by alpha-acetoxy-N-desmethyltamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA adduct formation by tamoxifen with rat and human liver microsomal activation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Formation of tamoxifen-DNA adducts in human endometrial explants exposed to α-hydroxytamoxifen | Semantic Scholar [semanticscholar.org]

- 11. Lack of evidence from HPLC 32P-post-labelling for tamoxifen-DNA adducts in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of tamoxifen and this compound 32P-post-labelled DNA adducts by the development of a novel automated on-line solid-phase extraction HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. oecd.org [oecd.org]

- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. thepsci.eu [thepsci.eu]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. oecd.org [oecd.org]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

The Role of Cytochrome P450 Enzymes in the Bioactivation of Tamoxifen to α-Hydroxytamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator, is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its complex metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. A critical metabolic activation pathway involves the formation of α-hydroxytamoxifen, a metabolite implicated in both the drug's therapeutic action and its potential genotoxicity. This technical guide provides a comprehensive overview of the CYP enzymes responsible for α-hydroxytamoxifen formation, detailing their relative contributions and the experimental methodologies used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and regulatory pathways are visualized through detailed diagrams.

Introduction

The biotransformation of tamoxifen is a multifaceted process leading to the formation of several metabolites, each with distinct pharmacological activities. While 4-hydroxytamoxifen and endoxifen are recognized as the principal active metabolites responsible for the antiestrogenic effects, α-hydroxytamoxifen represents a key intermediate in a bioactivation pathway that can lead to the formation of DNA adducts. Understanding the specific CYP enzymes that catalyze the α-hydroxylation of tamoxifen is therefore crucial for elucidating its mechanisms of action and toxicity, and for the development of safer and more effective hormonal therapies.

CYP Enzymes in α-Hydroxytamoxifen Formation

Multiple cytochrome P450 enzymes have been identified as catalysts in the formation of α-hydroxytamoxifen from tamoxifen. The primary enzyme involved is CYP3A4, with several other isoforms also demonstrating the capacity to a lesser extent.

Studies utilizing recombinant human CYP enzymes have demonstrated that CYP3A4 is the principal catalyst for the NADPH-dependent α-hydroxylation of tamoxifen.[1][2] In these in vitro systems, other major CYP isoforms involved in tamoxifen metabolism, such as CYP2D6, showed high activity in N-demethylation and 4-hydroxylation but not α-hydroxylation.[1]

However, experiments with human liver microsomes and a broader panel of recombinant enzymes suggest a more complex picture, with contributions from multiple CYPs. When tamoxifen is used as a substrate, CYP3A4 is the most significant contributor to α-hydroxytamoxifen formation, but detectable activity has also been observed for CYP2D6, CYP2B6, CYP3A5, CYP2C9, and CYP2C19.[3][4][5]

The subsequent metabolite, α,4-dihydroxytamoxifen, is formed from 4-hydroxytamoxifen and is catalyzed by a range of CYPs including CYP1A1, CYP1B1, CYP2B6, CYP2D6, CYP3A4, and CYP3A5.[3][4][5]

Data Presentation

Table 1: Cytochrome P450 Enzymes Involved in the Formation of α-Hydroxytamoxifen and α,4-Dihydroxytamoxifen

| Metabolite Formed | Precursor | Contributing CYP Enzymes | Key Findings | Citations |

| α-Hydroxytamoxifen | Tamoxifen | CYP3A4 (Major) , CYP2D6, CYP2B6, CYP3A5, CYP2C9, CYP2C19 | CYP3A4 is consistently identified as the primary enzyme. Other CYPs show activity, particularly in broader screening assays. | [1][2][3][4][5] |

| α,4-Dihydroxytamoxifen | 4-Hydroxytamoxifen | CYP1A1, CYP1B1, CYP2B6, CYP2D6, CYP3A4, CYP3A5 | Multiple enzymes can catalyze this secondary hydroxylation step. | [3][4][5] |

Experimental Protocols

The identification and characterization of CYP enzymes involved in α-hydroxytamoxifen formation rely on established in vitro methodologies.

Incubation with Human Liver Microsomes (HLMs)

This method provides a physiologically relevant matrix containing a full complement of hepatic CYP enzymes.

-

Materials: Pooled or individual human liver microsomes, tamoxifen, NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4).

-

Protocol:

-

Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the NADPH-generating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding tamoxifen (substrate concentrations can range from low micromolar, e.g., 18 µM, to higher concentrations, e.g., 250 µM, to assess different enzyme kinetics).[3][4]

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of α-hydroxytamoxifen using analytical techniques such as HPLC-UV or LC-MS/MS.[3][6]

-

Incubation with Recombinant Human CYP Enzymes

This approach allows for the unambiguous identification of the specific CYP isoforms responsible for a given metabolic reaction.

-

Materials: Recombinant human CYP enzymes (co-expressed with NADPH-cytochrome P450 reductase, often in bacterial membranes or insect cell microsomes, "supersomes"), tamoxifen, NADPH-generating system, potassium phosphate buffer.[1][7][8]

-

Protocol:

-

Prepare a reaction mixture containing a specific recombinant CYP enzyme (e.g., CYP3A4, CYP2D6), buffer, and the NADPH-generating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding tamoxifen.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction with a quenching solvent.

-

Process the sample as described for HLM incubations.

-

Analyze the supernatant for metabolite formation. This method allows for the direct comparison of the catalytic activity of different CYP isoforms.[1][2]

-

Visualization of Pathways

Metabolic Pathway of Tamoxifen to α-Hydroxytamoxifen

The following diagram illustrates the key metabolic conversion of tamoxifen to α-hydroxytamoxifen and related metabolites, highlighting the central role of CYP3A4.

Regulatory Pathway of CYP3A4 Induction by Tamoxifen

Tamoxifen and its metabolite, 4-hydroxytamoxifen, can induce the expression of CYP3A4 through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor regulating xenobiotic metabolism.[9][10]

Conclusion

The formation of α-hydroxytamoxifen is a critical step in the metabolic activation of tamoxifen, with significant implications for both its therapeutic and toxicological profiles. While CYP3A4 has been identified as the primary enzyme responsible for this biotransformation, a consortium of other CYP isoforms, including CYP2D6, CYP2B6, CYP3A5, CYP2C9, and CYP2C19, also contribute to this metabolic pathway. The interplay between these enzymes, their genetic polymorphisms, and their regulation by tamoxifen itself, underscores the complexity of predicting an individual's metabolic profile. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is essential for the ongoing development of personalized medicine strategies in breast cancer therapy. Further research focusing on the quantitative contribution of each CYP isoform in vivo will provide deeper insights into the clinical consequences of tamoxifen metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of the human cytochrome P450 forms involved in metabolism of tamoxifen to its alpha-hydroxy and alpha,4-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. A comparative study of tamoxifen metabolism in female rat, mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of CYP2B6, CYP2C9 and CYP2D6 genotypes on the formation of the potent antioestrogen Z-4-hydroxy-tamoxifen in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen activates CYP3A4 and MDR1 genes through steroid and xenobiotic receptor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of cytochrome P450 3A4 in primary human hepatocytes and activation of the human pregnane X receptor by tamoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Hydroxytamoxifen: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxytamoxifen is a pivotal metabolite of the well-known selective estrogen receptor modulator (SERM), tamoxifen. While tamoxifen itself is a prodrug, its therapeutic and toxicological effects are largely mediated through its various metabolites. Among these, this compound has garnered significant attention due to its unique biological activities, including its role in the formation of DNA adducts, which is implicated in the carcinogenic potential of tamoxifen in certain tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-4-[4-(2-dimethylaminoethyloxy)phenyl]-3,4-di(phenyl)but-3-en-2-ol, is a triphenylethylene derivative. Its chemical structure is characterized by a core tamoxifen scaffold with a hydroxyl group on the alpha-carbon of the ethyl side chain.

Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (E)-4-[4-(2-dimethylaminoethyloxy)phenyl]-3,4-di(phenyl)but-3-en-2-ol | |

| CAS Number | 97151-02-5 | |

| Molecular Formula | C26H29NO2 | [1][2] |

| Molecular Weight | 387.51 g/mol | [1] |

| Melting Point | 115-119 °C | |

| Boiling Point | 533.8 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (2 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in aqueous buffers. | [2] |

| Appearance | Pale yellow solid |

Metabolic Pathways and Mechanism of Action

This compound is formed from tamoxifen primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. Its biological significance lies in its subsequent metabolic activation and interaction with cellular macromolecules.

Metabolic Activation and DNA Adduct Formation

A critical aspect of this compound's biochemistry is its role as a precursor to genotoxic species. The hydroxyl group can be further metabolized, primarily through sulfation by sulfotransferase enzymes (SULTs), to form a reactive carbocation. This electrophilic intermediate can then covalently bind to DNA, forming DNA adducts. This process is considered a key mechanism underlying the hepatocarcinogenicity of tamoxifen observed in rats.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Tamoxifen metabolic activation: comparison of DNA adducts formed by microsomal and chemical activation of tamoxifen and 4-hydroxytamoxifen with DNA adducts formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of tamoxifen-DNA adducts via O-sulfonation, not O-acetylation, of this compound in rat and human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of alpha-Hydroxytamoxifen: In Vitro vs. In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a widely used and effective therapy for estrogen receptor-positive (ER+) breast cancer. However, its complex metabolism leads to the formation of various derivatives, some with altered biological activities. One such metabolite, alpha-hydroxytamoxifen, has garnered significant attention due to its potential role in both the therapeutic and toxicological profiles of tamoxifen. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the key metabolic and signaling pathways.

I. In Vitro Metabolism of this compound

The in vitro metabolism of this compound is primarily studied using subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. These studies are crucial for identifying the specific enzymes involved and for elucidating the metabolic pathways in a controlled environment.

A. Formation of this compound

This compound is formed from the parent drug, tamoxifen, through an oxidation reaction catalyzed by cytochrome P450 (CYP) enzymes.

Key Enzymes Involved:

-

CYP3A4: In humans, CYP3A4 is the predominant enzyme responsible for the alpha-hydroxylation of tamoxifen.[1]

-